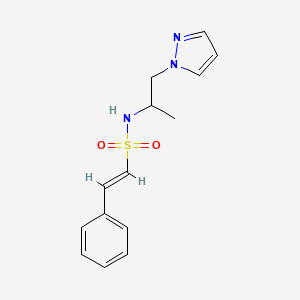

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the condensation of polylithiated C(α), N-phenylhydrazones with methyl 2-(aminosulfonyl)benzoate followed by acid cyclization to produce pyrazol-benzenesulfonamides . Another approach is the 3+2 annulation method, which has been used to synthesize substituted pyrazoles, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility in the synthesis of pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, revealing features such as intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Additionally, computational methods like DFT calculations can provide insights into the molecular orbital analysis and the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions. For instance, they can form complexes with metals, as demonstrated by the synthesis of a MoO2(II) complex with a Schiff base derived from a pyrazole compound . These reactions can significantly alter the physical and chemical properties of the pyrazole derivative, potentially leading to new applications.

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, can vary depending on the substituents and the overall molecular structure. For example, the MoO2(II) complex of a pyrazole derivative is soluble in both inorganic solvents like DMF and DMSO and organic solvents such as methanol, ethanol, and acetonitrile . The chemical properties, including reactivity and stability, can be influenced by the presence of functional groups and the molecular conformation. The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays . Additionally, computational studies can predict the non-linear optical (NLO) properties and bioactivity scores, which are relevant for pharmacological applications .

科学的研究の応用

Synthesis and Pharmacological Evaluation

This compound falls within a class of chemicals that have been extensively researched for their potential in creating selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is significant in developing anti-inflammatory drugs. A notable example includes the development of celecoxib, a well-known COX-2 inhibitor, showcasing the importance of such compounds in therapeutic applications (T. Penning et al., 1997). Additionally, derivatives of this compound have been explored for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties, demonstrating their multifaceted potential in drug development (Ş. Küçükgüzel et al., 2013).

Anticancer Applications

Research into sulfonamide derivatives has uncovered their potential as selective inhibitors for certain human carbonic anhydrase (hCA) isoforms, which are targets for anticancer drug development. Studies have identified specific derivatives as promising anticancer compounds, indicating their utility in designing new therapeutic agents (H. Gul et al., 2018).

Plant Biology and Ethylene Research

In the context of plant biology, certain analogs have been identified to induce the triple response in Arabidopsis, a reaction associated with ethylene sensitivity. This underscores the compound's utility in studying plant hormone action mechanisms, offering insights into ethylene biosynthesis and signaling pathways (Keimei Oh et al., 2017).

Molecular Docking and Drug Design

The compound and its derivatives have been utilized in molecular docking studies, particularly in exploring their potential as anti-breast cancer agents. Such studies help in understanding the molecular basis of drug-receptor interactions, paving the way for the design of more effective anticancer drugs (Eka Marisa Putri et al., 2021).

特性

IUPAC Name |

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-13(12-17-10-5-9-15-17)16-20(18,19)11-8-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZQWWZDPPNMT-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)